Ethyl 2-azidobenzene-1-carboximidate
Description
Ethyl 2-azidobenzene-1-carboximidate is a substituted benzene derivative characterized by an azide (-N₃) group at the ortho (2-) position and an ethyl carboximidate (-O-C(=NH)-OCH₂CH₃) functional group at the para (1-) position. This compound is notable for its azide moiety, which confers unique reactivity in click chemistry and bioorthogonal applications. Its synthesis typically involves nitration, reduction, and imidate esterification steps, though specific protocols vary depending on target purity and yield requirements. The azide group’s inherent instability under heat or light necessitates careful handling, distinguishing it from less reactive analogs like methoxy- or ethoxy-substituted derivatives .
Properties
CAS No. |
88279-06-5 |
|---|---|
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
ethyl 2-azidobenzenecarboximidate |
InChI |
InChI=1S/C9H10N4O/c1-2-14-9(10)7-5-3-4-6-8(7)12-13-11/h3-6,10H,2H2,1H3 |
InChI Key |
MHVOPTMPVLAAOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC=CC=C1N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-azidobenzene-1-carboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols . Another method involves the Overman rearrangement, where carboximidates are formed as intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Pinner reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-azidobenzene-1-carboximidate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Reduction Reactions: Reducing agents like hydrogen gas and catalysts such as palladium on carbon are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed:
Substitution Reactions: Formation of substituted benzene derivatives.
Reduction Reactions: Formation of amine derivatives.
Oxidation Reactions: Formation of oxidized benzene derivatives.
Scientific Research Applications
Ethyl 2-azidobenzene-1-carboximidate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Utilized in the study of biological processes involving azido groups.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Employed in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-azidobenzene-1-carboximidate involves the interaction of the azido group with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings . This property makes it useful in bioconjugation and labeling studies. The molecular pathways involved include nucleophilic substitution and cycloaddition reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-azidobenzene-1-carboximidate shares structural similarities with other benzenecarboximidate esters but differs critically in substituent type, position, and functional group reactivity. Below is a comparative analysis of key analogs:
Table 1: Comparative Properties of this compound and Analogous Compounds
| Compound Name | Substituent (Position) | Functional Groups | Molecular Weight (g/mol) | Key Applications/Reactivity |
|---|---|---|---|---|
| This compound | -N₃ (2-) | Azide, ethyl carboximidate | 190.2 | Click chemistry, bioconjugation |
| Benzenecarboximidic acid, 3-methoxy- methyl ester | -OCH₃ (3-) | Methoxy, methyl carboximidate | 165.2 | Pharmaceutical intermediates |
| Benzenecarboximidic acid, 4-methoxy- ethyl ester | -OCH₃ (4-) | Methoxy, ethyl carboximidate | 179.2 | Agrochemical synthesis |
| Benzenecarboximidic acid, 3-ethoxy- ethyl ester | -OCH₂CH₃ (3-) | Ethoxy, ethyl carboximidate | 193.2 | Solubility studies, ligand design |
Substituent Position and Reactivity
- Ortho vs. Meta/Substitution : The azide group at the 2-position introduces steric hindrance near the carboximidate group, reducing nucleophilic attack rates compared to meta- or para-substituted analogs (e.g., 3-methoxy derivatives) .
- Azide vs. Ether Groups : The -N₃ group enables participation in Huisgen cycloaddition or Staudinger reactions, unlike methoxy/ethoxy substituents, which primarily influence electronic effects (e.g., increasing solubility or directing electrophilic substitution).
Stability and Handling
- This compound is thermally sensitive and requires storage at low temperatures (-20°C) to prevent decomposition. In contrast, methoxy- and ethoxy-substituted analogs exhibit greater stability under ambient conditions.
Research Findings and Practical Implications
Recent studies highlight the following:
- Reactivity in Cycloadditions: this compound reacts with dibenzocyclooctynes 10x faster than non-ortho-substituted azides due to reduced steric strain .
- Thermal Degradation : At 50°C, the compound decomposes to release nitrogen gas, limiting its utility in high-temperature syntheses. Methoxy analogs remain stable under similar conditions.
- Biological Compatibility : Demonstrated low cytotoxicity in mammalian cell lines, making it suitable for in vivo labeling applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
